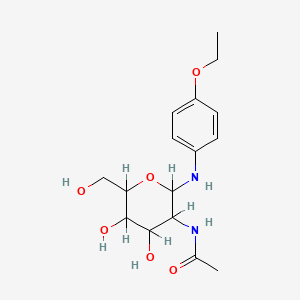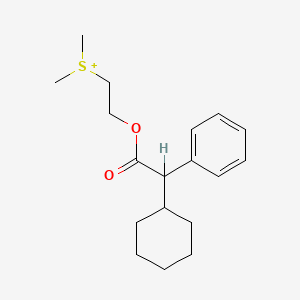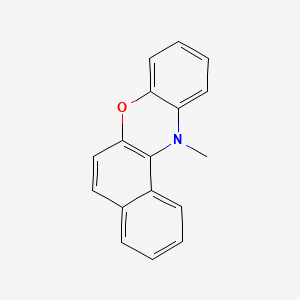
12H-Benzo(a)phenoxazine, 12-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12H-Benzo(a)phenoxazine, 12-methyl-: is a derivative of phenoxazine, a heterocyclic compound known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound is particularly noted for its unique structural properties, which contribute to its wide range of biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12H-Benzo(a)phenoxazine, 12-methyl- typically involves the condensation of appropriate aromatic amines with ortho-quinones or their derivatives. One common method includes the reaction of 2-aminophenol with 1,2-benzoquinone under acidic conditions to form the phenoxazine core, followed by methylation at the 12-position .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 12H-Benzo(a)phenoxazine, 12-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenoxazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfonic acids are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted phenoxazines, quinones, and hydroquinones, which have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
12H-Benzo(a)phenoxazine, 12-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a photoredox catalyst in organic synthesis.
Biology: Acts as a fluorescent probe for imaging biological samples.
Medicine: Exhibits potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: Utilized in the development of organic light-emitting diodes and dye-sensitized solar cells
Mechanism of Action
The mechanism of action of 12H-Benzo(a)phenoxazine, 12-methyl- involves its interaction with biological macromolecules. It can intercalate with DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. Additionally, its ability to generate reactive oxygen species under light exposure contributes to its photodynamic therapeutic effects .
Comparison with Similar Compounds
Phenoxazine: The parent compound, known for its wide range of applications in dyes and pigments.
Phenothiazine: Another heterocyclic compound with similar structural properties but different biological activities.
Benzo(a)phenothiazine: Shares structural similarities but has distinct photophysical properties
Uniqueness: Its unique structural modifications provide improved stability and reactivity compared to its analogs .
Properties
CAS No. |
6945-72-8 |
|---|---|
Molecular Formula |
C17H13NO |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
12-methylbenzo[a]phenoxazine |
InChI |
InChI=1S/C17H13NO/c1-18-14-8-4-5-9-15(14)19-16-11-10-12-6-2-3-7-13(12)17(16)18/h2-11H,1H3 |
InChI Key |
KWAXNNFIJJCSIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C1C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


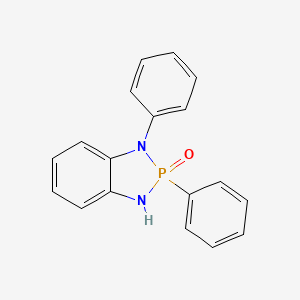
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 16-methylheptadecyl carbonate](/img/structure/B12809795.png)
![4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B12809804.png)
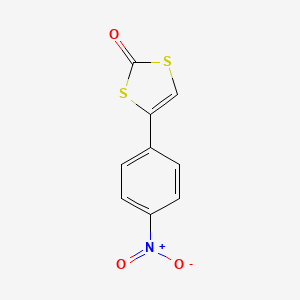
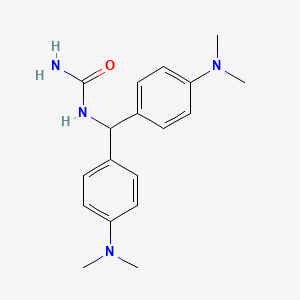
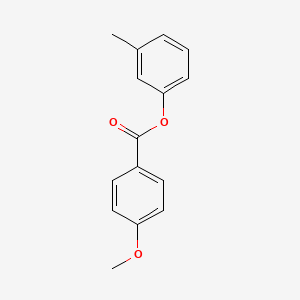
![[3-(3,4-Dimethoxyphenyl)-1-[3-[2-[[2-[[[2-[3-[3-(3,4-dimethoxyphenyl)-1-[1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]methyl]-3-(dimethylamino)propyl]amino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12809832.png)
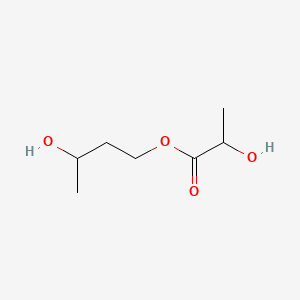


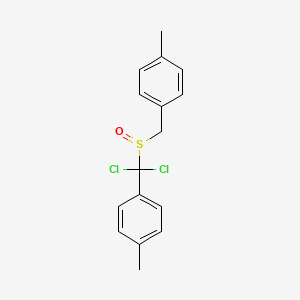
![(1R,2S,5R)-7-oxo-2-(2-((R)-Piperidine-3-carbonyl)hydrazinecarbonyl)-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate](/img/structure/B12809846.png)
